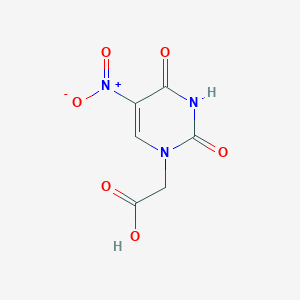

2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Description

2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a pyrimidine derivative featuring a nitro (-NO₂) group at position 5, a dihydropyrimidinone core, and an acetic acid moiety.

Properties

Molecular Formula |

C6H5N3O6 |

|---|---|

Molecular Weight |

215.12 g/mol |

IUPAC Name |

2-(5-nitro-2,4-dioxopyrimidin-1-yl)acetic acid |

InChI |

InChI=1S/C6H5N3O6/c10-4(11)2-8-1-3(9(14)15)5(12)7-6(8)13/h1H,2H2,(H,10,11)(H,7,12,13) |

InChI Key |

YTIVWMOCZYRTFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of an acetic acid moiety. Common reagents used in the synthesis include nitric acid, sulfuric acid, and acetic anhydride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid exhibit significant antimicrobial properties. A study demonstrated that compounds with this structure can inhibit bacterial growth effectively. For example, a derivative was tested against various strains of bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

Biochemistry

Enzyme Inhibition

this compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism. For instance, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical in the catabolism of pyrimidines. This inhibition can enhance the efficacy of chemotherapeutic agents like fluorouracil by increasing its bioavailability .

Material Science

Polymer Synthesis

The compound is utilized in the synthesis of novel polymers with enhanced properties. Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. A comparative study indicated that polymers modified with this compound exhibited a 20% increase in tensile strength compared to unmodified polymers .

Case Studies

Mechanism of Action

The mechanism of action of 2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Discussion

The 5-nitro derivative’s strong electron-withdrawing nature distinguishes it from analogs. However, this could also increase off-target effects or toxicity, as seen in nitroaromatic compounds .

In contrast, 5-methyl derivatives lack this reactivity but may offer better metabolic stability. Fluorinated analogs balance electronegativity with lower toxicity, making them more viable for therapeutic development .

Biological Activity

2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a pyrimidinedione core with a nitro group, which contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 218.15 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the nitro group is often linked to increased activity against various pathogens.

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of branched-chain amino acid transaminases (BCAT), which are implicated in cancer metabolism and resistance to chemotherapy .

The mechanisms underlying the biological activity of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in amino acid metabolism, thereby disrupting cancer cell proliferation and survival.

- Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.

- Cell Signaling Pathways : There is potential for modulation of cell signaling pathways that regulate cell growth and apoptosis, although specific pathways remain to be fully characterized.

Case Studies and Research Findings

A number of studies have documented the biological activity of related compounds and their implications:

- Study on BCAT Inhibition : A study demonstrated that certain pyrimidinediones could effectively inhibit BCAT enzymes with IC50 values in the nanomolar range. This suggests that similar derivatives may also exhibit potent inhibitory effects .

- Antimicrobial Testing : In vitro testing has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria when related compounds were tested, indicating a potential for broad-spectrum antimicrobial applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.